molecular formula C21H23ClFN5O2 B2781091 3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 923503-79-1

3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2781091
CAS RN: 923503-79-1
M. Wt: 431.9
InChI Key: URBUMZODBNYYHD-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H23ClFN5O2 and its molecular weight is 431.9. The purity is usually 95%.
BenchChem offers high-quality 3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation for Therapeutic Potential

  • Antidepressant and Anxiolytic Properties : A study by Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds showed potential as antidepressants and anxiolytics, with one compound demonstrating significant effectiveness in preliminary in vivo studies (Zagórska et al., 2016).

  • Antiviral Activity : The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, a new class of purine analogues, were explored by Kim et al. (1978). These compounds showed moderate activity against several viruses, including rhinovirus, at non-toxic dosage levels (Kim et al., 1978).

  • Cytotoxicity and Potential Anticancer Applications : Research on substituted pyridines and purines containing 2,4-thiazolidinedione highlighted their design, synthesis, and evaluation for hypoglycemic and hypolipidemic activity, as well as their effect on triglyceride accumulation in vitro and in vivo. This suggests potential applications in cancer therapy and metabolic disease management (Kim et al., 2004).

Novel Synthesis Approaches and Chemical Properties

  • Innovative Synthesis Methods : Šimo et al. (1998) reported on the synthesis of new purine derivatives through intramolecular alkylation, demonstrating the versatility and potential of purine compounds for further chemical modification and study (Šimo et al., 1998).

  • Photophysical Properties : The study of the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir by Wenska et al. (2004) provided insights into their behavior in different environments, which is crucial for developing fluorescent markers or drugs with specific light-activated properties (Wenska et al., 2004).

properties

IUPAC Name

6-butan-2-yl-2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN5O2/c1-6-11(2)27-12(3)13(4)28-17-18(24-20(27)28)25(5)21(30)26(19(17)29)10-14-15(22)8-7-9-16(14)23/h7-9,11H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBUMZODBNYYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione

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